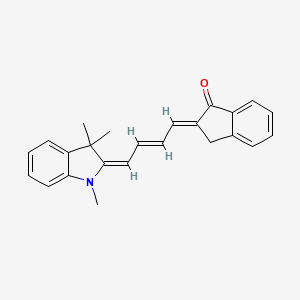
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C24H23NO and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one represents a class of indole-derived compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of indole and indenone moieties. The presence of the trimethylindoline group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several tumor types.
Table 1: Antitumor Activity of Related Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HeLa | 15.7 | Cell cycle arrest |
| (E)-2... | A549 | TBD | TBD |
Note: TBD indicates data not yet determined.
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. Preliminary tests suggest that (E)-2... may inhibit the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various indole derivatives, (E)-2... was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
The biological activity of (E)-2... can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
- Cell Cycle Arrest : Indole derivatives often interfere with cell cycle progression, particularly at the G1/S phase transition.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells.
Research Findings
Recent studies have focused on the synthesis and characterization of (E)-2... along with its biological evaluation. Notably:
- Synthesis : The compound has been synthesized using a multi-step process involving palladium-catalyzed reactions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the compound.
Eigenschaften
IUPAC Name |
(2E)-2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2)20-13-7-8-14-21(20)25(3)22(24)15-9-5-11-18-16-17-10-4-6-12-19(17)23(18)26/h4-15H,16H2,1-3H3/b9-5+,18-11+,22-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLJBKRIUSZAA-FJRBDEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=C3CC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/3\CC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















